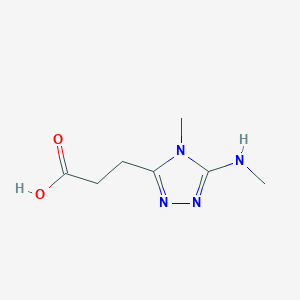
3-(4-Methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl)propanoic acid is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an appropriate nitrile or carboxylic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.
化学反応の分析
Types of Reactions
3-(4-Methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated triazole derivatives.
科学的研究の応用
3-(4-Methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 3-(4-Methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This allows the compound to inhibit enzymes by binding to their active sites or to modulate biological pathways by interacting with receptors.
類似化合物との比較
Similar Compounds
- 4-Methyl-5-(methylamino)-1,2,4-triazole
- 3-(4-Methyl-1,2,4-triazol-3-yl)propanoic acid
- 5-(Methylamino)-1,2,4-triazole-3-carboxylic acid
Uniqueness
3-(4-Methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl)propanoic acid is unique due to the presence of both a methylamino group and a propanoic acid moiety. This combination enhances its chemical reactivity and potential biological activity compared to other triazole derivatives.
特性
分子式 |
C7H12N4O2 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC名 |
3-[4-methyl-5-(methylamino)-1,2,4-triazol-3-yl]propanoic acid |
InChI |
InChI=1S/C7H12N4O2/c1-8-7-10-9-5(11(7)2)3-4-6(12)13/h3-4H2,1-2H3,(H,8,10)(H,12,13) |
InChIキー |
PFWKZZKIVJBLBW-UHFFFAOYSA-N |
正規SMILES |
CNC1=NN=C(N1C)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate](/img/structure/B15280523.png)
![6-(1-Benzofuran-2-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280528.png)

![6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280540.png)

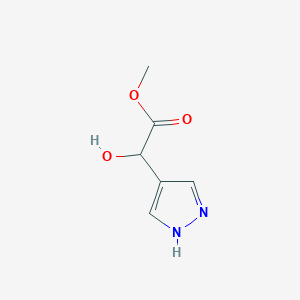
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate](/img/structure/B15280565.png)
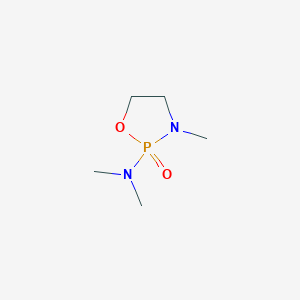
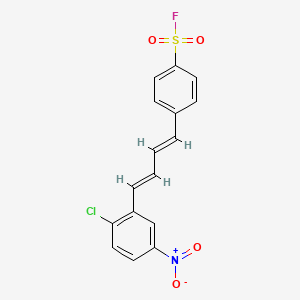


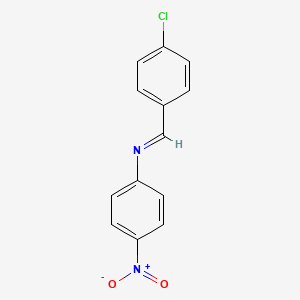
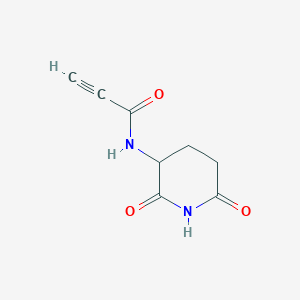
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15280604.png)
